molecular formula C8H10O3S B1630631 4-Ethylbenzenesulfonic acid CAS No. 98-69-1

4-Ethylbenzenesulfonic acid

Cat. No.: B1630631
CAS No.: 98-69-1
M. Wt: 186.23 g/mol
InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzenesulfonic acid is typically synthesized by the sulfonation of ethylbenzene using sulfuric acid. The reaction involves the electrophilic aromatic substitution of the ethylbenzene with sulfur trioxide or fuming sulfuric acid to introduce the sulfonic acid group at the para position. The reaction conditions usually involve controlled temperatures and the use of a catalyst to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process. Ethylbenzene is reacted with sulfuric acid in large reactors, and the product is then separated from the reaction mixture. The separation process often involves neutralization with a base, followed by crystallization or distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield different functional groups .

Scientific Research Applications

4-Ethylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it useful in catalyzing various reactions and in the formation of sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment in which it is used .

Comparison with Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications.

    p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group at the para position.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group.

Uniqueness: 4-Ethylbenzenesulfonic acid is unique due to the presence of the ethyl group, which can influence its reactivity and solubility compared to other sulfonic acids. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

IUPAC Name

4-ethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIXOPDYGQCZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046571
Record name 4-Ethylbenzenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-69-1, 57352-34-8
Record name 4-Ethylbenzenesulfonic acid
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Record name 4-Ethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, ethyl-
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Record name Benzenesulfonic acid, 4-ethyl-
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Record name 4-Ethylbenzenesulfonic acid
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Record name Ethylbenzenesulphonic acid
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Record name p-ethylbenzenesulphonic acid
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Record name 4-ETHYLBENZENESULFONIC ACID
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Record name 4-ETHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

33 ml (0.6 mol) of conc. sulfuric acid was added to 62 ml (0.5 mol) of ethylbenzene, and the mixture was stirred for 1.5 hours under heating at 120 to 130° C. Layer separation will occur if unreacted ethylbenzene still remains, so the reaction was terminated when no layer separation was confirmed, and a solution containing p-ethylbenzenesulfonic acid as the major component was thus obtained. This solution was poured into 150 ml water and neutralized partially with sodium hydrogen carbonate, and the sodium chloride was added to precipitate crystals ol sodium p-ethylbenzene sulfonate. The resulting crystals were separated by filtration and dried in vacuo. This sodium p-ethylbenzenesulfonate is easily soluble in water and sparingly soluble in ethanol. A 1H-NMR spectrum of the resulting crystals is shown in FIG. 1.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Ethylbenzenesulfonic acid acts as a dopant, increasing the electrical conductivity of certain polymers. This is prominently observed in materials like poly(3-hexylthiophene) (P3HT) [] and poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA) []. Its effectiveness stems from its ability to donate charge carriers to the polymer matrix, thereby enhancing charge mobility.

    A: In organic solar cells, this compound not only enhances charge transport in polymers like P3HT [] but also contributes to improved morphology. Research indicates that EBSA doping promotes the formation of advanced phase segregation morphology within the active layer of these solar cells, further contributing to increased power conversion efficiency [].

      A: While this compound doping significantly influences the electronic properties of polymers, X-ray scattering experiments suggest that it does not lead to significant perturbations in the local structure of the polymer backbone []. This finding is crucial in understanding the mechanism behind the observed changes in thermoelectric properties upon doping.

        A: DL-Cysteine salts of this compound, or DL-4-EB salts, exhibit unique properties crucial for optical resolution. Studies using infrared spectroscopy, solubility analyses, and thermodynamic assessments have revealed that while these salts exist as conglomerates at room temperature, they demonstrate the ability to form a racemic compound at their melting point []. This characteristic makes them suitable for optical resolution via preferential crystallization techniques, a process significantly aided by the specific properties imparted by this compound [].

          A: Comparing this compound (EBSA) to (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FTS) reveals intriguing differences in their doping effects on the thermoelectric properties of polymers like PBTTT []. When applied through vapor deposition, FTS-doped films exhibit significantly higher Seebeck coefficients compared to EBSA-doped films at comparable conductivity levels. This suggests that while both dopants enhance conductivity, FTS may offer advantages in achieving higher thermoelectric power factors.

            A: Research has explored the incorporation of this compound into wearable supercapacitor-integrated strain sensors. Specifically, iron(III)-4-Ethylbenzenesulfonic acid surface-treated thermoplastic polyurethane/reduced graphene oxide/polypyrrole composite films have shown promise in this domain. These films exhibit desirable electrochemical performance for supercapacitor applications and demonstrate good biocompatibility, highlighting their potential for wearable sensor technologies [].

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